molecular formula C9H10O B1220400 Chromane CAS No. 493-08-3

Chromane

Cat. No.: B1220400
CAS No.: 493-08-3
M. Wt: 134.17 g/mol
InChI Key: VZWXIQHBIQLMPN-UHFFFAOYSA-N
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Description

Chromane is a benzopyran consisting of a pyran ring having a benzene ring ortho-fused across positions 2 and 3.

Scientific Research Applications

Bioactivity and Synthesis

Chromanes and their derivatives are found in many biologically active natural products and exhibit a broad range of bioactivities. These include antiviral, antitumor, antimicrobial activities, and use as sex pheromones. They are also used in biodegradable agrochemicals and photo-active materials. The development of methods for the enantioselective synthesis of chromanes is a significant area of research, contributing to the exploration of their biological activities and potential applications (Lee & Kim, 2011).

Environmental and Industrial Applications

Chromate compounds, which can include chromanes, have been studied for their ability to inhibit corrosion. For example, the use of chromate in anticorrosive pigments for galvanized steel demonstrates its potential in industrial applications. This includes exploring the mobility and mode of inhibition of chromate at defects in organic coatings, which is significant for enhancing the longevity and durability of materials in various atmospheric conditions (Prošek & Thierry, 2004).

Chromogenic Materials

Chromogenics, the study of materials exhibiting reversible coloration under external stimuli, includes research on chromane-based materials. These chromogenic materials are important in optics and photonics due to their dynamic and interactive nature. Understanding and developing these materials have significant scientific and technological implications (Ashrit, 2017).

Analytical Techniques

Chromanes are also relevant in the field of analytical chemistry, particularly in chromatography. Chromatographic analysis, including the development of new chromatographic methods and understanding the molecular interactions within chromatographic processes, often involves the study of this compound compounds. These studies contribute to improving the efficiency and accuracy of chromatographic separation, which is critical in environmental, pharmaceutical, and industrial research (Kisley & Landes, 2014).

Catalysis

In the field of catalysis, this compound compounds, particularly chromia, are used in reactions such as propane dehydrogenation. The study of the active sites and reaction mechanisms of chromium-based catalysts has implications for improving industrial processes and developing more efficient catalysts (Sun et al., 2021).

Mechanism of Action

Target of Action

Chroman, also known as Chromane, is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It has been found to target several biological entities, including tumor necrosis factor-α (TNF-α), which plays a significant role in the pathological mechanism of various inflammation-related diseases . Another target of Chroman derivatives is Pteridine Reductase 1 (PTR1), an enzyme involved in parasitic infections .

Mode of Action

Chroman interacts with its targets in a variety of ways. For instance, it inhibits the TNF-α-induced expression of ICAM-1 on endothelial cells . In the case of PTR1, Chroman derivatives bind to the enzyme, inhibiting its function and showing anti-parasitic activity . The specific interactions between Chroman and its targets can vary depending on the structure of the Chroman derivative and the nature of the target.

Biochemical Pathways

Chroman affects several biochemical pathways due to its diverse biological activities. It has been associated with anti-inflammatory, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, and antitubercular activity . The exact pathways affected can depend on the specific targets of the Chroman derivative and the biological context in which it is acting.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Chroman are crucial for its bioavailability and therapeutic effectiveness

Result of Action

The molecular and cellular effects of Chroman’s action are diverse due to its wide range of biological activities. For instance, it has been found to inhibit the expression of ICAM-1 on endothelial cells, which can reduce inflammation . Additionally, its anti-parasitic activity results from the inhibition of PTR1 . These effects can vary depending on the specific Chroman derivative and the biological context.

Future Directions

Due to the significant variations in biological activities exhibited by Chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

Biochemical Analysis

Biochemical Properties

Chromane plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been found to inhibit protein kinases, aldose reductase, and HIV-1 reverse transcriptase . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their activity. Additionally, this compound exhibits antioxidant properties, which contribute to its biochemical significance.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can modulate the activity of signaling molecules such as kinases, thereby influencing cell proliferation and apoptosis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes the regulation of oxidative stress and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound derivatives inhibit aldose reductase by binding to its active site, preventing the conversion of glucose to sorbitol . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect. Understanding the dosage effects of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, this compound derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its biochemical significance.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . For example, this compound can bind to plasma proteins, facilitating its transport in the bloodstream. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound derivatives can localize to the mitochondria, where they exert their antioxidant effects. The subcellular localization of this compound is a key factor in determining its biochemical properties and therapeutic potential.

Properties

IUPAC Name

3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWXIQHBIQLMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197758
Record name 2H-1-Benzopyran, 3,4-dihydro-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-08-3
Record name 3,4-Dihydro-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran, 3,4-dihydro-
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Record name 3,4-dihydro-2H-1-benzopyran
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Record name CHROMAN
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Synthesis routes and methods I

Procedure details

4-Chromanol (Aldrich) (2.77 g, 18.4 mmol) was taken up in acetic anhydride (3.5 ml, 36.9 mmol) and acetic acid (30 ml) and refluxed for 3 h, and then allowed to cool to room temperature over 16 h. 10% w/w Pd/C was then added to the solution and the whole hydrogenated at 40 p.s.i. hydrogen pressure for 16 h. The catalyst was filtered through a pad of Arbocel and the filtrate evaporated to low (5 ml) volume. The remaining liquid was dissolved in EtOAc (30 ml) and washed with water, then NaHCO3 solution (100 ml of each). The organic layer was dried over MgSO4 and evaporated to a pale yellow oil. This oil was columned in 10% EtOAc/pentane to give the title product (2.1 g, 85%);
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

Commercially available chromanone 11a (9.78 g, 66.0 mmol) dissolved in AcOH (20 mL) is added to a suspension of zinc dust (108 g, 1.65 mol) in AcOH (150 mL). The mixture is heated to 100° C. and is stirred mechanically overnight. The mixture is then filtered through Celite® (washed with EtOAc, 100 mL), diluted with PhMe (300 mL) and the solution is evaporated to give chroman intermediate 11b (8.45 g, 95% yield).
Quantity
9.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
108 g
Type
catalyst
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

5.1 gm of 3-methyl-1-bromo-2-butene was combined with 4 gm of 3,4-methylenedioxyphenol and dissolved in 50 ml. of pentane and 50 ml. benzene. 2 gm of anhydrous ZnCl2 was added and the reaction mixture refluxed for 1 hour and cooled. The mixture was extracted with ether and washed successively with 100 ml. of water, 100 ml. 5% sodium carbonate and 100 ml. of saturated salt solution. After drying the extract over anhydrous sodium sulfate, the solvent was removed in vacuo leaving 7.4 g of crude chromane. The crude material was fractionated on a column of Florisil and eluted with increasing concentrations of ether in petroleum ether to yield 4.5 g of pure chromane.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of 4-chromanone (19.6 mmol) in HOAc (30 mL) is added to a suspension of zinc powder (445 mmol) in HOAc (60 mL). The mixture is stirred at 100° C. for 4 h, cooled to RT, filtered through celite and concentrated in vacuo. EtOAc and aq. NaOH solution (1.0 M) are added, the layers are separated and the aq. layer is extracted twice with EtOAc. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give the desired product which is used without further purification.
Quantity
19.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
445 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chromane
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Chromane
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Customer
Q & A

Q1: What is the molecular formula and weight of chromane?

A1: The molecular formula of this compound is C9H10O, and its molecular weight is 134.17 g/mol.

Q2: What synthetic methods are commonly employed to construct this compound derivatives?

A2: Numerous synthetic strategies have been developed for this compound derivatives, including:

  • Inverse-electron-demand [4+2] cycloaddition: This method utilizes electron-deficient ortho-quinone methides (o-QMs) and electron-rich dienophiles, such as vinyl ethers [, ]. Notably, this strategy has been successfully employed for the synthesis of 3-alkylchromanes with high stereo- and regioselectivities [].
  • Palladium-catalyzed intramolecular allylation: This approach involves the use of indium and indium(III) chloride in conjunction with a palladium catalyst to facilitate the intramolecular allylation of aldehydes with allylic acetates or chlorides, leading to the formation of this compound rings [].
  • Indium-mediated intramolecular allylation/allenylation: This strategy exploits the reactivity of organoindium species generated in situ from indium metal to promote intramolecular allylation or allenylation reactions, providing efficient access to this compound derivatives [, ].
  • Diels-Alder reaction: This classic cycloaddition reaction can be employed to construct the this compound core, followed by further transformations such as retro-Diels-Alder reaction and oxidative aromatization for the preparation of highly substituted chromanes [].

Q3: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A3: Common spectroscopic techniques employed for the characterization of this compound derivatives include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy, including both 1H and 13C NMR, provides detailed information about the structure, stereochemistry, and conformation of this compound derivatives [, , , ].
  • Circular Dichroism (CD) spectroscopy: CD spectroscopy is a valuable tool for investigating the chiroptical properties of chiral this compound derivatives and can be used to determine their absolute configuration [, , , , ].
  • Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in this compound derivatives, such as hydroxyl, carbonyl, and ether groups [].
  • Mass spectrometry (MS): MS techniques are used to determine the molecular weight and fragmentation patterns of this compound derivatives, aiding in structural elucidation [, , ].
  • X-ray diffraction: This technique allows for the determination of the three-dimensional structure of this compound derivatives in the solid state, providing valuable insights into their conformational preferences and intermolecular interactions [, , , ].

Q4: What are the notable biological activities exhibited by this compound derivatives?

A4: this compound derivatives display a wide range of biological activities, including:

  • Antioxidant and anti-inflammatory: Studies have demonstrated that specific this compound and thiothis compound derivatives exhibit potent antioxidant and anti-inflammatory effects by inhibiting reactive oxygen species (ROS) production and the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in macrophages [].
  • Antiviral: Certain functionalized chromanols have demonstrated antiviral activity, particularly against poliovirus and herpes simplex virus 1 (HSV-1). The presence of polar groups, such as hydroxyl or aldehyde substituents, has been linked to enhanced activity against these viruses [].
  • Antitumor: this compound-containing natural products like berkelic acid and calanolide A have shown promising antitumor and anti-HIV activities, respectively []. Synthetic this compound derivatives have also exhibited cytotoxic activity against various cancer cell lines, including those with multidrug resistance [].
  • Potassium channel blockers: Some chromanol compounds, like trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl- this compound (293B), act as potent blockers of KvLQT1 potassium channels, which play a crucial role in cardiac repolarization [].

Q5: How do the stereochemical features of chromanes influence their biological activity?

A5: The stereochemistry of chiral this compound derivatives plays a crucial role in their biological activity. For instance, in the benzylic hydroxylation of this compound by toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO), stereoselective abstraction of a specific hydrogen atom at the C-4 position occurs, leading to the formation of enantiomerically enriched chroman-4-ols with distinct biological profiles [].

Q6: Are there specific structural modifications of chromanes that are known to enhance or modulate their biological activities?

A6: Yes, the biological activities of chromanes can be significantly influenced by structural modifications:

  • Substituents on the this compound ring: The presence and nature of substituents on the this compound ring, particularly at positions 2, 3, and 4, can significantly affect the potency, selectivity, and mechanism of action of these compounds [, , , , ].
  • Stereochemistry at C2: The absolute configuration at the C2 position of chiral 2-substituted chromanes has been correlated with their specific optical rotations (SORs), which can influence their interactions with biological targets [].

Q7: What are the future directions for research on this compound derivatives?

A7: Future research directions in the field of this compound chemistry include:

  • Exploration of novel synthetic methodologies: The development of new and efficient synthetic methods for accessing diverse and complex this compound derivatives, particularly enantioselective approaches, remains an active area of research [, , ].
  • In-depth structure-activity relationship (SAR) studies: Continued investigation into the relationship between the structure of this compound derivatives and their biological activities is essential for optimizing their therapeutic potential [, , , , , ].
  • Development of targeted drug delivery systems: Strategies to improve the delivery of this compound-based therapeutics to specific tissues or cells could enhance their efficacy and reduce potential side effects [].
  • Investigation of their environmental impact: Assessing the environmental fate and potential ecotoxicological effects of this compound derivatives is crucial for ensuring their responsible use and disposal [].

Q8: What are the potential applications of this compound derivatives in various fields?

A8: The diverse biological activities of this compound derivatives make them promising candidates for applications in various fields, including:

  • Medicinal chemistry: Development of novel therapeutic agents for treating a wide range of diseases, such as cancer, inflammation, infectious diseases, and cardiovascular disorders [, , , , , ].
  • Agrochemicals: Exploration of their potential as pesticides, herbicides, or fungicides based on their biological activities [].
  • Materials science: Utilization of their unique structural features and properties in the development of advanced materials with tailored properties [, ].

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